molecular formula C15H10Cl2N2 B186816 7-chloro-N-(4-chlorophenyl)quinolin-4-amine CAS No. 5431-39-0

7-chloro-N-(4-chlorophenyl)quinolin-4-amine

Cat. No. B186816
CAS RN: 5431-39-0
M. Wt: 289.2 g/mol
InChI Key: INDMTPBIQLWRLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-N-(4-chlorophenyl)quinolin-4-amine, also known as CQ, is a synthetic compound that belongs to the class of quinoline-based drugs. It was first synthesized in the 1930s and has been used for various purposes, including as an antimalarial drug. In recent years, CQ has gained attention for its potential use in cancer treatment due to its ability to inhibit autophagy, a process that plays a crucial role in cancer cell survival.

Mechanism Of Action

Autophagy is a cellular process that involves the degradation and recycling of damaged or unnecessary cellular components. Cancer cells rely on autophagy to survive under conditions of stress, such as nutrient deprivation or chemotherapy. 7-chloro-N-(4-chlorophenyl)quinolin-4-amine inhibits autophagy by blocking the fusion of autophagosomes with lysosomes, which prevents the degradation of cellular components and leads to the accumulation of toxic substances within the cancer cells.

Biochemical And Physiological Effects

7-chloro-N-(4-chlorophenyl)quinolin-4-amine has been shown to have various biochemical and physiological effects, including inhibition of autophagy, induction of apoptosis (programmed cell death), and inhibition of tumor growth. In addition, 7-chloro-N-(4-chlorophenyl)quinolin-4-amine has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Advantages And Limitations For Lab Experiments

One of the advantages of using 7-chloro-N-(4-chlorophenyl)quinolin-4-amine in lab experiments is its well-established safety profile, as it has been used for many years as an antimalarial drug. In addition, 7-chloro-N-(4-chlorophenyl)quinolin-4-amine is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 7-chloro-N-(4-chlorophenyl)quinolin-4-amine in lab experiments is its potential for off-target effects, as it can interact with various cellular pathways other than autophagy.

Future Directions

There are several potential future directions for research on 7-chloro-N-(4-chlorophenyl)quinolin-4-amine. One area of interest is the development of more potent and selective inhibitors of autophagy, which could be used in combination with 7-chloro-N-(4-chlorophenyl)quinolin-4-amine to enhance its anticancer effects. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 7-chloro-N-(4-chlorophenyl)quinolin-4-amine treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 7-chloro-N-(4-chlorophenyl)quinolin-4-amine in cancer patients.

Synthesis Methods

The synthesis of 7-chloro-N-(4-chlorophenyl)quinolin-4-amine involves several steps, including the condensation of 4-chloroaniline with 2-chloroacetamide to form 7-chloro-4-aminoquinoline. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to yield 7-chloro-N-(4-chlorophenyl)quinolin-4-amine.

Scientific Research Applications

7-chloro-N-(4-chlorophenyl)quinolin-4-amine has been extensively studied for its antimalarial properties, and it is still used in some parts of the world for this purpose. However, recent research has focused on its potential as an anticancer agent. Studies have shown that 7-chloro-N-(4-chlorophenyl)quinolin-4-amine can inhibit autophagy in cancer cells, leading to their death. This mechanism of action has been studied in various types of cancer, including breast, lung, and pancreatic cancer.

properties

CAS RN

5431-39-0

Product Name

7-chloro-N-(4-chlorophenyl)quinolin-4-amine

Molecular Formula

C15H10Cl2N2

Molecular Weight

289.2 g/mol

IUPAC Name

7-chloro-N-(4-chlorophenyl)quinolin-4-amine

InChI

InChI=1S/C15H10Cl2N2/c16-10-1-4-12(5-2-10)19-14-7-8-18-15-9-11(17)3-6-13(14)15/h1-9H,(H,18,19)

InChI Key

INDMTPBIQLWRLM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC2=C3C=CC(=CC3=NC=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1NC2=C3C=CC(=CC3=NC=C2)Cl)Cl

Other CAS RN

5431-39-0

Origin of Product

United States

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